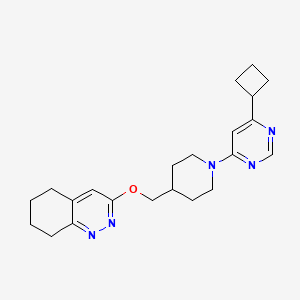
3-((1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a useful research compound. Its molecular formula is C22H29N5O and its molecular weight is 379.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on various research findings.
The molecular formula of the compound is C17H24N4O with a molecular weight of approximately 300.4 g/mol. The structure includes a tetrahydrocinnoline core linked to a piperidine and pyrimidine moiety, contributing to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N4O |
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | VZKSXOTZFWYQMX-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the piperidine and pyrimidine intermediates followed by their coupling with the tetrahydrocinnoline framework. Common reagents include cyclobutyl bromide and various solvents like dichloromethane.
Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes or receptors. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in cancer cell lines by modulating key signaling pathways involved in tumor growth. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism.
- Receptor Modulation : It could interact with cell surface receptors, altering cellular signaling cascades.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of similar compounds. For example, pyrimidine derivatives have been shown to exhibit significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Case Studies
- Anticancer Studies : A series of derivatives related to this compound were tested for their antitumor effects. Results indicated that they could induce apoptosis in human cancer cells and inhibit tumor growth in vivo models.
- Antifungal Activity : Research on piperidine-based compounds has demonstrated antifungal properties against resistant strains of Candida auris, suggesting potential applications in treating fungal infections .
Comparative Analysis
The biological activity of this compound can be compared with other known compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Imatinib | Pyridine-pyrimidine derivative | Tyrosine kinase inhibitor |
| Sorafenib | Multi-target kinase inhibitor | Used for liver and kidney cancers |
| Pazopanib | Aromatic amine with piperazine | Inhibits multiple receptor tyrosine kinases |
属性
IUPAC Name |
3-[[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-2-7-19-18(4-1)12-22(26-25-19)28-14-16-8-10-27(11-9-16)21-13-20(23-15-24-21)17-5-3-6-17/h12-13,15-17H,1-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULVXELQQOHRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=NC(=C4)C5CCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













